Cas no 1255713-68-8 (5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one)

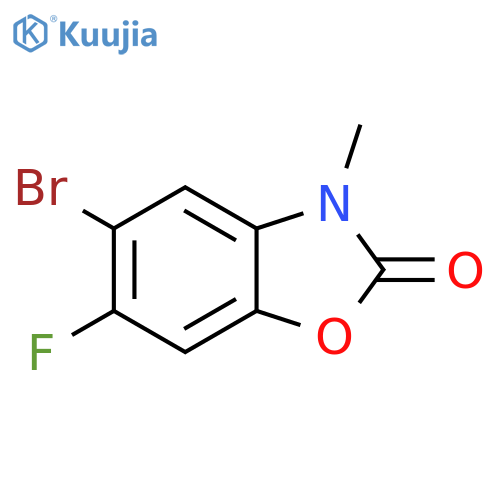

1255713-68-8 structure

商品名:5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one

CAS番号:1255713-68-8

MF:C8H5BrFNO2

メガワット:246.03320479393

MDL:MFCD30221381

CID:5098729

PubChem ID:66797735

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

-

- 2(3H)-Benzoxazolone, 5-bromo-6-fluoro-3-methyl-

- 5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one

-

- MDL: MFCD30221381

- インチ: 1S/C8H5BrFNO2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,1H3

- InChIKey: XYYJPHBUMGDAAK-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(F)=C(Br)C=C2N(C)C1=O

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-250MG |

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 250MG |

¥ 1,452.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-1G |

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 1g |

¥ 3,630.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-5G |

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 5g |

¥ 10,890.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-10G |

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 10g |

¥ 18,150.00 | 2023-04-05 | |

| Enamine | EN300-2936644-0.05g |

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |

1255713-68-8 | 95.0% | 0.05g |

$118.0 | 2025-03-19 | |

| Enamine | EN300-2936644-0.25g |

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |

1255713-68-8 | 95.0% | 0.25g |

$252.0 | 2025-03-19 | |

| Enamine | EN300-2936644-0.1g |

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |

1255713-68-8 | 95.0% | 0.1g |

$176.0 | 2025-03-19 | |

| Enamine | EN300-2936644-1g |

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 1g |

$584.0 | 2023-09-06 | |

| 1PlusChem | 1P028D96-5g |

5-bromo-6-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 5g |

$2157.00 | 2023-12-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL355-5g |

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one |

1255713-68-8 | 95% | 5g |

¥10882.0 | 2024-04-25 |

5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1255713-68-8 (5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one) 関連製品

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1255713-68-8)5-bromo-6-fluoro-3-methyl-1,3-benzoxazol-2-one

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):182.0/303.0/455.0/1364.0/2273.0